Ethyl 4-nitrobutanoate

Description

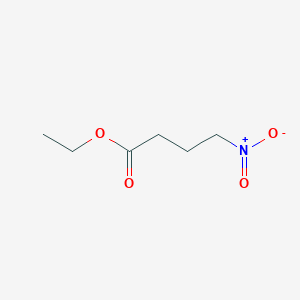

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-nitrobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCIBQNRJNANBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399865 | |

| Record name | Ethyl 4-nitrobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2832-16-8 | |

| Record name | Ethyl 4-nitrobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-nitrobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrobutanoate (CAS No. 2832-16-8) is a valuable bifunctional molecule increasingly recognized for its utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both an ester and a primary nitroalkane, offers two distinct points for chemical modification, making it a strategic building block for a variety of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-nitrobutanoate, detailed protocols for its synthesis and key transformations, and an exploration of its applications, with a focus on providing field-proven insights for laboratory and process development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its safe and effective handling and use in synthetic applications.

Physical Properties

Ethyl 4-nitrobutanoate is typically a liquid at room temperature, though some sources may describe it as a solid, likely due to its melting point being close to ambient temperatures.

| Property | Value | Source(s) |

| CAS Number | 2832-16-8 | [Generic CAS Source] |

| Molecular Formula | C₆H₁₁NO₄ | [Generic Chemical Supplier] |

| Molecular Weight | 161.16 g/mol | [Generic Chemical Supplier] |

| Appearance | Liquid | [Generic Chemical Supplier] |

| Boiling Point | 156-158 °C at 20 Torr | [1] |

| Density | 1.134 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents. | [General Chemical Knowledge] |

Spectroscopic Profile (Predicted)

While a publicly available, verified full set of spectra for Ethyl 4-nitrobutanoate is not readily accessible, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous compounds.

1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the neighboring methyl group. |

| ~ 4.40 | Triplet (t) | 2H | -CH₂ -NO₂ | The methylene protons adjacent to the electron-withdrawing nitro group are significantly deshielded. They are split into a triplet by the adjacent methylene group. |

| ~ 2.45 | Triplet (t) | 2H | -CO-CH₂ - | The methylene protons alpha to the carbonyl group are deshielded. They are split into a triplet by the neighboring methylene group. |

| ~ 2.15 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- | These methylene protons are expected to have a more complex splitting pattern due to coupling with the two adjacent methylene groups. |

| ~ 1.25 | Triplet (t) | 3H | -CH₂-CH₃ | The methyl protons of the ethyl ester are in a typical aliphatic region and are split into a triplet by the adjacent methylene group. |

1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum is predicted to show six signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 172 | C =O | The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum.[2] |

| ~ 75 | C H₂-NO₂ | The carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.[3] |

| ~ 61 | -O-C H₂- | The carbon of the ethyl ester attached to the oxygen atom is deshielded.[2] |

| ~ 30 | -CO-C H₂- | The carbon alpha to the carbonyl group. |

| ~ 23 | -CH₂-C H₂-CH₂- | The central methylene carbon of the butane chain. |

| ~ 14 | -CH₂-C H₃ | The methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region.[2] |

1.2.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 1735 | C=O (Ester) | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4] |

| ~ 1550 and 1380 | -NO₂ (Nitroalkane) | Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. |

| ~ 2980-2850 | C-H (Aliphatic) | Stretching vibrations of the sp³ C-H bonds. |

| ~ 1200-1000 | C-O (Ester) | Stretching vibration of the ester C-O bond.[4] |

1.2.4. Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 161. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a prominent peak at m/z 116, and the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 115. Further fragmentation of the ester group could also be expected.[5][6]

Synthesis and Purification

The most direct and efficient synthesis of Ethyl 4-nitrobutanoate is achieved through the Michael addition of nitromethane to ethyl acrylate. This approach is highly atom-economical and can be significantly accelerated using microwave irradiation.[7][8]

Synthetic Workflow: Michael Addition

Caption: Michael addition of nitromethane to ethyl acrylate.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the general procedure for the synthesis of γ-nitro aliphatic methyl esters.[7]

Materials and Equipment:

-

Nitromethane

-

Ethyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

10-mL glass microwave reaction vessel with a stir bar

-

Microwave reactor

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a 10-mL glass microwave reaction vessel containing a magnetic stir bar, combine ethyl acrylate (1.0 equivalent) and nitromethane (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1 equivalents).

-

Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 70-75 °C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the vessel to below 50 °C.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 4-nitrobutanoate.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique dramatically reduces reaction times from hours or days to minutes by efficiently and uniformly heating the reaction mixture.[7][8]

-

DBU as a Catalyst: DBU is a non-nucleophilic strong base that effectively deprotonates nitromethane to generate the reactive nitronate anion without competing in the Michael addition.

-

Excess Nitromethane: A slight excess of nitromethane can help to drive the reaction to completion.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 4-nitrobutanoate is dominated by its two functional groups: the ester and the nitro group.

Reduction of the Nitro Group

A key transformation of Ethyl 4-nitrobutanoate in pharmaceutical synthesis is the reduction of the nitro group to a primary amine, yielding ethyl 4-aminobutanoate. This product is a valuable precursor for various bioactive molecules.

Caption: Reduction of Ethyl 4-nitrobutanoate.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve Ethyl 4-nitrobutanoate (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield Ethyl 4-aminobutanoate, which can be further purified by distillation or chromatography if necessary.

Field-Proven Insights:

-

Catalytic hydrogenation is often a very clean and high-yielding method for nitro group reduction.

-

For substrates with other reducible functional groups (e.g., alkenes, alkynes), alternative reducing agents like iron powder in the presence of ammonium chloride can be employed for better chemoselectivity.[5]

Hydrolysis of the Ester Group

The ester functionality can be hydrolyzed under either acidic or basic conditions to yield 4-nitrobutanoic acid.

Acid-Catalyzed Hydrolysis:

-

Reagents: Dilute aqueous acid (e.g., HCl or H₂SO₄) and heat.

-

Mechanism: This is the reverse of the Fischer esterification.[9][10]

Base-Mediated Saponification:

-

Reagents: Aqueous base (e.g., NaOH or KOH) followed by acidic workup.

-

Mechanism: Involves the nucleophilic attack of a hydroxide ion on the ester carbonyl.

Stability and Decomposition

Aliphatic nitro compounds, including Ethyl 4-nitrobutanoate, should be handled with care due to their potential for thermal decomposition.

-

Thermal Stability: At elevated temperatures, the nitro group can decompose, potentially leading to the formation of gaseous products and a rapid increase in pressure.[7] It is advisable to avoid high temperatures during distillation and to use vacuum distillation where possible.

-

Sensitivity to Light and Impurities: Exposure to UV light and the presence of certain impurities (e.g., strong acids, bases, or metal salts) can catalyze decomposition.[7] It is recommended to store the compound in a cool, dark place in a well-sealed container.

Applications in Drug Development

The primary application of Ethyl 4-nitrobutanoate in drug development lies in its role as a precursor to γ-amino acids and their derivatives. The reduction of the nitro group to an amine, as previously described, is a key step in the synthesis of molecules with potential biological activity. For instance, the resulting ethyl 4-aminobutanoate can be a starting material for the synthesis of gabapentin analogues or other GABAergic compounds.

Safety and Handling

Hazard Identification:

-

Causes serious eye irritation (H319). [Generic Chemical Supplier]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 4-nitrobutanoate is a synthetically valuable intermediate with a well-defined set of physical and chemical properties. Its efficient synthesis via Michael addition and the versatile reactivity of its nitro and ester functionalities make it an important tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

-

Vallejo, J., et al. (2009). Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation. Molecules, 14(4), 1595-1604. [Link]

-

Vallejo, J., et al. (2009). Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation. PubMed, 14(4), 1595-604. [Link]

- BIOSYNCE. (2025).

- China Ethyl 4-nitrobutanoate CAS 2832-16-8 Manufacturers Suppliers Factory - BIOSYNCE. (n.d.). Retrieved from a generic chemical supplier website.

- Supporting Information for an article in an RSC journal. (n.d.). The Royal Society of Chemistry.

- HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl...

- How does temperature affect the synthesis of Ethyl 4 - nitrobutanoate (CAS 2832 - 16 - 8)?. (2025).

- Fischer Esterification. (n.d.). A generic organic chemistry resource.

- Reaction of ethyl acrylate and nitro methane in different solvents with...

- a guide to 13c nmr chemical shift values - Compound Interest. (2015).

- What are the possible side - reactions during the synthesis of Ethyl 4 - nitrobutanoate (CAS 2832 - 16 - 8)? - Blog - BIOSYNCE. (2025).

- Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem - NIH. (n.d.).

- Baylis-Hillman reaction of ethyl acrylate with ethyl 2-methylene-5-oxopentanoate; Diethyl 3-hydroxy-2,6-dimethyleneheptanedioate - ResearchG

- Barton nitrite ester reaction photochemistry mechanism steroids nitirite ester d-nitroso alcohol - YouTube. (2025).

- 13 C NMR Chemical Shifts - Oregon St

- Fischer Esterification - Organic Chemistry Portal. (n.d.).

- 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry - OpenStax. (2023).

- Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradi

- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - P

- Supporting Information for an article in an RSC journal. (n.d.). The Royal Society of Chemistry.

- NMR Chemical Shifts. (n.d.). A generic chemistry resource.

- ethyl 4-aminobenzoate - Organic Syntheses Procedure. (n.d.).

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). A generic organic chemistry resource.

- Fischer Esterification-Typical Procedures - OperaChem. (2024).

- Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. (n.d.).

- interpreting infra-red spectra - Chemguide. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.). A generic chemistry resource.

- Application Notes and Protocols: The Versatile Role of Ethyl Nitroacetate in Organic Synthesis - Benchchem. (n.d.).

- Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed. (n.d.).

- FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,...

- Nitroethylation of Vinyl Triflates and Bromides - Organic Chemistry Portal. (n.d.).

- Nickel-catalyzed C-alkylation of nitroalkanes with alkyl halides - UDSpace. (n.d.).

- Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed. (2015).

- Benzoic acid, 4-nitro-, ethyl ester - the NIST WebBook. (n.d.).

- ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.).

- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020).

- Ethyl acrylate – Knowledge and References - Taylor & Francis. (n.d.).

- mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pharmacy180.com [pharmacy180.com]

- 6. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of gamma-nitro aliphatic methyl esters via Michael additions promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-Depth Technical Guide to Ethyl 4-nitrobutanoate (CAS 2832-16-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, Ethyl 4-nitrobutanoate (CAS 2832-16-8) presents a versatile scaffold for the introduction of a four-carbon chain terminating in a reactive nitro group. This functionality serves as a masked amine, rendering it a valuable precursor in the synthesis of a variety of nitrogen-containing compounds, most notably as a key intermediate in the preparation of γ-aminobutyric acid (GABA) analogues. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental settings.

Synthesis of Ethyl 4-nitrobutanoate

The synthesis of Ethyl 4-nitrobutanoate can be approached through several strategic disconnections. Two of the most common and practical methods are the Fischer esterification of 4-nitrobutanoic acid and the Michael addition of a nitromethane anion to ethyl acrylate.

Fischer Esterification of 4-Nitrobutanoic Acid

This classical method involves the acid-catalyzed reaction of 4-nitrobutanoic acid with ethanol. The equilibrium-driven nature of this reaction necessitates the use of excess ethanol or the removal of water to drive the reaction to completion.

Causality Behind Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1][2]

-

Excess Ethanol: Using ethanol as the solvent ensures a high concentration of the alcohol, shifting the reaction equilibrium towards the product side according to Le Châtelier's principle.[3]

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the reaction rate, allowing the equilibrium to be reached more quickly.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobutanoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure Ethyl 4-nitrobutanoate.

Caption: Fischer Esterification Workflow.

Michael Addition of Nitromethane to Ethyl Acrylate

This method provides an alternative route by forming the carbon-carbon bond through a conjugate addition. A basic catalyst is required to generate the nitromethane anion.

Causality Behind Experimental Choices:

-

Base Catalyst (e.g., DBU): A non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in deprotonating nitromethane to form the nucleophilic nitronate anion without competing in the addition reaction.[5]

-

Solvent: Aprotic solvents are generally preferred to avoid protonation of the nitronate anion.[6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve nitromethane in a suitable aprotic solvent.

-

Base Addition: Add a catalytic amount of DBU to the solution and stir for a short period to generate the nitronate anion.

-

Michael Acceptor Addition: Slowly add ethyl acrylate to the reaction mixture.

-

Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting materials are consumed.

-

Work-up and Purification: Quench the reaction with a mild acid, followed by an aqueous work-up and extraction. The crude product is then purified by column chromatography.[5]

Caption: Michael Addition Workflow.

Physicochemical and Spectroscopic Characterization

A thorough characterization of Ethyl 4-nitrobutanoate is essential for quality control and to confirm its identity and purity.

| Property | Value | Source |

| CAS Number | 2832-16-8 | |

| Molecular Formula | C₆H₁₁NO₄ | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 156-158 °C at 20 Torr | [7] |

| Density | 1.134 g/cm³ | [7] |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

-

δ 4.14 (q, J = 7.1 Hz, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl group, split by the adjacent methyl group.

-

δ 2.33 (t, J = 7.5 Hz, 2H): Triplet for the -CH₂- group adjacent to the carbonyl.

-

δ 2.00-1.89 (m, 2H): Multiplet for the central -CH₂- group.

-

δ 1.27 (t, J = 7.1 Hz, 3H): Triplet for the terminal -CH₃ protons of the ethyl group.[8]

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 173.6: Carbonyl carbon of the ester.

-

δ 60.3: -OCH₂- carbon of the ethyl group.

-

δ 33.7: -CH₂- adjacent to the carbonyl.

-

δ 26.7: Central -CH₂- carbon.

-

δ 14.3: -CH₃ carbon of the ethyl group.[8]

IR (Infrared) Spectroscopy:

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.[9]

-

~1735 cm⁻¹: Strong C=O stretching of the ester carbonyl group.[10]

-

~1550 cm⁻¹ and ~1380 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (-NO₂), respectively.

-

~1180 cm⁻¹: C-O stretching of the ester.[10]

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): m/z = 161.

-

Key Fragmentation Patterns:

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 4-nitrobutanoate primarily stems from the reactivity of the nitro group, which can be readily reduced to a primary amine. This transformation is a cornerstone for its use as a precursor to GABA and its analogues.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is most commonly achieved through catalytic hydrogenation.

Causality Behind Experimental Choices:

-

Catalyst (e.g., Pd/C, Raney Nickel): These heterogeneous catalysts provide a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction. Palladium on carbon is a widely used and effective catalyst for this transformation.[13][14]

-

Hydrogen Source: Molecular hydrogen (H₂) is the most common and efficient reducing agent for this purpose.

-

Solvent: Protic solvents like ethanol or methanol are typically used as they can solvate the starting material and the product.

Step-by-Step Methodology for Catalytic Hydrogenation:

-

Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 4-nitrobutanoate in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure autoclave, depending on the scale and desired reaction rate) and stir vigorously.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent to obtain Ethyl 4-aminobutanoate.

Precursor to GABA Analogues

Ethyl 4-aminobutanoate, the product of the nitro reduction, is a direct precursor to GABA and its derivatives. For example, it can be hydrolyzed to form 4-aminobutanoic acid (GABA). More significantly, it serves as a starting point for the synthesis of pharmaceutically important GABA analogues like Phenibut.

Synthetic Pathway to Phenibut:

While a direct synthesis of Phenibut from Ethyl 4-nitrobutanoate is a multi-step process, a key transformation involves the introduction of the phenyl group. A common strategy involves the reaction of a precursor derived from Ethyl 4-nitrobutanoate. For instance, after reduction to the amine, derivatization and subsequent reactions can lead to the final product.[5][15][16]

Caption: Synthetic utility of Ethyl 4-nitrobutanoate.

Analytical Methodologies

Robust analytical methods are crucial for assessing the purity and quality of Ethyl 4-nitrobutanoate.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this moderately polar compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at a low wavelength (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Rationale:

-

A C18 column provides good retention for this moderately polar analyte.[17]

-

A gradient of acetonitrile and water allows for the elution of the compound with good peak shape.[11]

-

UV detection at a low wavelength is necessary due to the lack of a strong chromophore in the molecule.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of this volatile ester.

| Parameter | Condition |

| Column | A polar capillary column (e.g., DB-WAX) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Oven Program | Start at 60°C, ramp to 240°C |

| Detector | Mass Spectrometer (EI mode) |

Rationale:

-

A polar column is well-suited for the separation of esters.[18]

-

A temperature ramp is necessary to ensure good separation and elution of the compound.[19]

-

Electron Ionization (EI) will provide characteristic fragmentation patterns for identification.[20]

Safety and Handling

Ethyl 4-nitrobutanoate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is combustible and should be stored away from heat and open flames.

Conclusion

Ethyl 4-nitrobutanoate is a synthetically versatile intermediate with significant applications in the synthesis of GABA analogues and other nitrogen-containing compounds. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective use in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this important chemical building block.

References

Sources

- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 2. EA026591B1 - Method for obtaining phenibut production semi-products - Google Patents [patents.google.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

- 7. The mass spectrum of ethyl butanoate shows two characteristic peaks due t.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 4-(tert-butylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents [patents.google.com]

- 16. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. scispace.com [scispace.com]

- 20. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Spectral Data of Ethyl 4-nitrobutanoate (NMR, IR, MS)

Introduction

Ethyl 4-nitrobutanoate is a nitro-substituted fatty acid ester with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of both an ester and a nitro functional group imparts unique chemical reactivity, making it a valuable intermediate. A thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control to ensure structural integrity and purity.

Molecular Structure and Functional Groups

The structure of Ethyl 4-nitrobutanoate consists of a four-carbon butanoate chain with a nitro group at the C4 position and an ethyl ester at the C1 position. The key functional groups that dictate its spectral properties are:

-

Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to characteristic signals in both NMR and IR spectra.

-

Nitro Group (-NO₂): The nitro group has a strong influence on the electronic environment of the molecule, which is observable in NMR, and has distinct, strong absorption bands in the IR spectrum.

-

Aliphatic Chain (-CH₂CH₂-): The methylene groups of the butanoate backbone will produce signals in the aliphatic region of the NMR spectra.

Caption: Molecular structure of Ethyl 4-nitrobutanoate.

¹H NMR Spectroscopy Analysis

The proton NMR (¹H NMR) spectrum of Ethyl 4-nitrobutanoate is predicted to show four distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of the neighboring ester and nitro groups.

| Predicted ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~4.5 - 4.2 | Triplet | 2H | -CH₂-NO₂ |

| b | ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |

| c | ~2.5 | Triplet | 2H | -CH₂-C=O |

| d | ~2.2 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| e | ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

Signal a (-CH₂-NO₂): The methylene protons adjacent to the nitro group are expected to be the most deshielded of the aliphatic protons due to the strong electron-withdrawing nature of the NO₂ group. This signal is predicted to appear as a triplet due to coupling with the adjacent methylene protons (c).

-

Signal b (-O-CH₂-CH₃): The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom of the ester. This signal will appear as a quartet due to coupling with the three protons of the methyl group (e).

-

Signal c (-CH₂-C=O): The methylene protons alpha to the carbonyl group are deshielded and are expected to appear as a triplet, coupling with the neighboring methylene protons (d).

-

Signal d (-CH₂-CH₂-CH₂-): These central methylene protons will be coupled to the protons on both adjacent methylene groups (c and a), resulting in a more complex splitting pattern, likely a quintet or multiplet.

-

Signal e (-O-CH₂-CH₃): The methyl protons of the ethyl group are in a typical aliphatic environment and will appear as a triplet, coupling with the adjacent methylene protons (b).

¹³C NMR Spectroscopy Analysis

The carbon-13 NMR (¹³C NMR) spectrum is predicted to show six unique carbon signals, corresponding to each carbon atom in the molecule.

| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Assignment |

| 1 | ~172 | C=O |

| 2 | ~75 | -CH₂-NO₂ |

| 3 | ~61 | -O-CH₂-CH₃ |

| 4 | ~30 | -CH₂-C=O |

| 5 | ~24 | -CH₂-CH₂-CH₂- |

| 6 | ~14 | -O-CH₂-CH₃ |

Interpretation:

-

Signal 1 (C=O): The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field, typically in the range of 170-175 ppm.

-

Signal 2 (-CH₂-NO₂): The carbon directly attached to the nitro group will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group.

-

Signal 3 (-O-CH₂-CH₃): The carbon of the ethyl group bonded to the oxygen atom is deshielded and appears in the typical range for an ester ethoxy group.

-

Signals 4 & 5 (-CH₂-C=O and -CH₂-CH₂-CH₂-): These represent the other two methylene carbons of the butanoate chain. The carbon alpha to the carbonyl (Signal 4) will be more deshielded than the beta carbon (Signal 5).

-

Signal 6 (-O-CH₂-CH₃): The methyl carbon of the ethyl group will be the most shielded carbon and will appear at the highest field.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of Ethyl 4-nitrobutanoate will be dominated by strong absorptions from the ester and nitro functional groups.

| Predicted IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| ~2980-2850 | C-H stretch |

| ~1735 | C=O stretch |

| ~1550 and ~1370 | N-O asymmetric and symmetric stretch |

| ~1240 | C-O stretch |

Interpretation:

-

C-H Stretching: Weak to medium intensity bands in the 2850-2980 cm⁻¹ region are characteristic of C-H stretching vibrations in the aliphatic parts of the molecule.

-

C=O Stretching: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl group in the saturated ester.

-

N-O Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch around 1370 cm⁻¹. These two bands are highly characteristic of the nitro functional group.

-

C-O Stretching: A strong band in the region of 1240-1160 cm⁻¹ will be present due to the C-O single bond stretching of the ester group.

Mass Spectrometry (MS) Analysis

The electron ionization (EI) mass spectrum of Ethyl 4-nitrobutanoate (Molecular Weight: 161.16 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 161 would correspond to the intact molecule with one electron removed.

-

Loss of Ethoxy Group (-OCH₂CH₃): Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical, resulting in an acylium ion at m/z = 116.

-

Loss of Ethyl Group (-CH₂CH₃): Fragmentation can also occur with the loss of an ethyl radical, giving a peak at m/z = 132.

-

Loss of Nitro Group (-NO₂): The C-N bond can cleave to lose a nitro group, resulting in a fragment at m/z = 115.

-

Loss of Nitromethane (-CH₂NO₂): Alpha-cleavage next to the nitro group can lead to the loss of a nitromethane radical, giving a fragment at m/z = 100.

-

McLafferty Rearrangement: A characteristic rearrangement for esters with a gamma-hydrogen is possible, leading to the elimination of an alkene and the formation of a radical cation of the corresponding enol, which would result in a peak at m/z = 117.

Caption: Predicted major fragmentation pathways for Ethyl 4-nitrobutanoate in EI-MS.

Experimental Protocols

While experimental data is not presented here, the following are standard protocols for obtaining the spectral data discussed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-nitrobutanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy:

-

Sample Preparation: As Ethyl 4-nitrobutanoate is expected to be a liquid at room temperature, a neat spectrum can be obtained by placing a small drop of the sample between two NaCl or KBr plates (for transmission) or directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty sample holder/ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition: Acquire data over a mass range of m/z 40-200.

-

Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of Ethyl 4-nitrobutanoate. The expected ¹H NMR, ¹³C NMR, IR, and MS data are presented with detailed interpretations based on fundamental principles of spectroscopy and the known behavior of its constituent functional groups. This information serves as a valuable resource for researchers and scientists in the fields of organic synthesis, drug discovery, and analytical chemistry, enabling them to confidently identify and characterize this compound and related structures.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

The Double-Edged Sword: A Technical Guide to the Biological Activity of Nitroaromatic Compounds

Abstract

Nitroaromatic compounds, a diverse class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, occupy a unique and often paradoxical space in the landscape of biologically active agents.[1][2][3] Their potent biological effects, stemming from the strong electron-withdrawing nature of the nitro group, have been harnessed for a wide array of therapeutic applications, including antibacterial, antiparasitic, and anticancer therapies.[4][5] However, this same chemical reactivity is intrinsically linked to significant toxicological concerns, including mutagenicity and carcinogenicity.[1][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the biological activity of nitroaromatic compounds. We will delve into their mechanisms of action, explore their diverse therapeutic applications, and provide a critical perspective on their associated toxicities. Furthermore, this guide offers detailed, field-proven experimental protocols for assessing the biological activity and toxicological profile of these multifaceted compounds, empowering researchers to navigate the complexities of this important chemical class.

The Chemistry of Action: Bioreductive Activation as a Central Paradigm

The biological activity of the vast majority of nitroaromatic compounds is not inherent to the parent molecule itself but is rather a consequence of its metabolic activation within the target cell or microorganism.[2][8] This process, known as bioreductive activation, is the cornerstone of their therapeutic efficacy and, conversely, their toxicity.

The central event in this process is the enzymatic reduction of the nitro group (-NO2) to a series of highly reactive intermediates, including the nitroso (-NO), hydroxylamino (-NHOH), and ultimately the amino (-NH2) derivatives.[2][9][10] This reductive cascade is primarily catalyzed by a class of flavin-dependent enzymes known as nitroreductases (NTRs) .[11][12][13][14]

The Critical Role of Nitroreductases (NTRs)

NTRs are found in a wide range of organisms, including bacteria, parasites, and to a lesser extent, mammalian cells.[15] This differential expression and substrate specificity of NTRs between pathogenic organisms and host cells forms the basis for the selective toxicity of many nitroaromatic drugs.[8][11]

There are two main types of nitroreductases:

-

Type I Nitroreductases: These are oxygen-insensitive enzymes that catalyze the two-electron reduction of the nitro group to the hydroxylamino intermediate.[14][16] This is the primary pathway for the activation of many nitroaromatic prodrugs.

-

Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze the one-electron reduction of the nitro group to a nitro anion radical.[14] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates reactive oxygen species (ROS), leading to oxidative stress.[17]

The specific type of nitroreductase present in a target organism and its affinity for a particular nitroaromatic compound are key determinants of the compound's biological effect.

Therapeutic Applications of Nitroaromatic Compounds

The unique mechanism of action of nitroaromatic compounds has led to their development as effective therapeutic agents against a range of diseases.

Antibacterial Agents

Nitroaromatic compounds, particularly nitrofurans and nitroimidazoles, are potent antibiotics, especially against anaerobic and microaerophilic bacteria.[4][5][16]

-

Nitrofurans (e.g., Nitrofurantoin, Furazolidone): These are broad-spectrum antibiotics used to treat urinary tract infections and gastrointestinal infections.[6][14][18] Their mechanism of action involves the formation of reactive intermediates that damage bacterial DNA and other macromolecules.[2]

-

Nitroimidazoles (e.g., Metronidazole, Tinidazole): These are the drugs of choice for infections caused by anaerobic bacteria (e.g., Clostridium difficile) and certain protozoa.[19] Their selective toxicity is due to the efficient reduction of the nitro group in the low-redox-potential environment of anaerobic organisms.

Antiparasitic Agents

Nitroaromatic compounds are crucial in the treatment of several parasitic diseases, particularly those caused by protozoa.[4]

-

Benznidazole and Nifurtimox: These are used to treat Chagas disease, caused by Trypanosoma cruzi.

-

Metronidazole: In addition to its antibacterial properties, it is effective against Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.

Anticancer Agents

The hypoxic (low oxygen) environment of solid tumors provides a unique opportunity for the selective activation of nitroaromatic compounds as anticancer agents.[3][20][21]

-

Hypoxia-Activated Prodrugs (HAPs): These compounds are designed to be minimally toxic in well-oxygenated normal tissues but are activated by nitroreductases in the hypoxic tumor microenvironment to release cytotoxic agents.[20]

-

Modulation of Cancer Signaling Pathways: Recent research has shown that some nitroaromatic compounds can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways, leading to the inhibition of cell proliferation and induction of apoptosis.[22][23][24]

The Dark Side: Toxicity and Mutagenicity

The very same reactive intermediates that confer therapeutic activity to nitroaromatic compounds are also responsible for their significant toxicological effects.[1][3][6]

Mutagenicity and Carcinogenicity

The hydroxylamino metabolite is a potent nucleophile that can react with DNA to form covalent adducts.[1][4][15][25] These DNA adducts can lead to mutations during DNA replication, and if these mutations occur in critical genes (e.g., proto-oncogenes or tumor suppressor genes), they can initiate the process of carcinogenesis.[25] The mutagenic potential of nitroaromatic compounds is a major concern in their development as therapeutic agents.[1][7]

Genotoxicity and DNA Damage

Beyond direct adduct formation, the bioreduction of nitroaromatic compounds can also lead to other forms of DNA damage, including:

-

Oxidative DNA Damage: The generation of ROS through the futile cycling of Type II nitroreductases can cause oxidative damage to DNA bases (e.g., formation of 8-oxoguanine) and strand breaks.[2][26]

-

DNA Strand Breaks: The reactive intermediates can directly or indirectly lead to single- and double-strand breaks in the DNA backbone.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity and toxicological profile of nitroaromatic compounds is essential for their development and safe use. The following are detailed, step-by-step methodologies for key experiments.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the nitroaromatic compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[27]

-

Assessment of Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitroaromatic compound in culture medium.

-

Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

Assessment of Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[30]

Protocol: Plate Incorporation Method

-

Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[30]

-

Metabolic Activation:

-

Perform the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

-

Assay Procedure:

-

Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.

-

Pour this mixture onto a minimal glucose agar plate.

-

-

Incubation and Colony Counting:

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (his+) on each plate.

-

-

Interpretation:

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

-

Quantitative Data Summary

The following tables provide a summary of reported biological activities for representative nitroaromatic compounds.

Table 1: Anticancer Activity (IC50 Values) of Selected Nitroaromatic Compounds

| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Nitroimidazole | Derivative of 5-Nitroimidazole | T. vaginalis | Varies (µM) | [23] |

| Nitrobenzene Derivative | Compound 3 | Various | < 8.5 | [3][21] |

| Nitrobenzene Derivative | Compound 24 | Various | < 8.5 | [3][21] |

| Benzo[a]phenazine Derivative | Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27 | [30] |

| Nitroimidazole Derivative | Compound 13b | Various | < 100 | [17] |

Table 2: Antibacterial Activity (MIC Values) of Selected Nitroaromatic Compounds

| Compound Class | Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitronaphthofuran | - | Aerobic Bacteria | 1 | [16] |

| Nitronaphthofuran | - | Anaerobic Bacteria | 0.125 | [16] |

| Nitrofuran | Nitrofurantoin Derivative | A. baumannii | 4 | [6] |

| Nitrofuran | Furazolidone | E. coli | Varies | [7] |

| Nitroimidazole | Metronidazole Derivative | Gram-negative bacteria | Varies | [19] |

Conclusion and Future Perspectives

Nitroaromatic compounds represent a compelling and enduring class of biologically active molecules. Their utility in treating a range of infectious diseases and their potential as hypoxia-activated anticancer agents underscore their continued importance in medicinal chemistry and drug development. However, the inherent link between their mechanism of action and their toxicological profile necessitates a cautious and well-informed approach to their study and application.

Future research in this field will likely focus on several key areas:

-

Design of Safer Analogs: The development of new nitroaromatic compounds with improved therapeutic indices, exhibiting high efficacy against target organisms while minimizing host toxicity and mutagenicity.

-

Targeted Delivery Systems: The use of nanotechnology and other drug delivery platforms to specifically deliver nitroaromatic prodrugs to the site of action, thereby reducing systemic exposure and off-target effects.

-

Elucidation of Resistance Mechanisms: A deeper understanding of the mechanisms by which bacteria and cancer cells develop resistance to nitroaromatic drugs is crucial for the design of next-generation therapies.

-

Exploitation of Novel Nitroreductases: The discovery and engineering of novel nitroreductase enzymes with tailored substrate specificities could lead to more effective and selective activation of prodrugs.

By embracing a multidisciplinary approach that combines synthetic chemistry, molecular biology, toxicology, and pharmacology, the scientific community can continue to unlock the therapeutic potential of nitroaromatic compounds while mitigating their inherent risks. This in-depth technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this fascinating and important class of molecules.

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Beland, F. A., & Marques, M. M. (1994). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 7(3), 233–244. [Link]

-

Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500. [Link]

-

Hof, H., Ströder, J., Buisson, J. P., & Royer, R. (1982). Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 21(2), 244–247. [Link]

-

Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Jr, Wu, Y. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 177–183. [Link]

-

Nivinskas, H., Koder, R. L., & Miller, A. F. (2001). Single- and two-electron reduction of nitroaromatic compounds by flavoenzymes: mechanisms and implications for cytotoxicity. Antioxidants & Redox Signaling, 3(4), 611–626. [Link]

-

Lopes, M., de Andrade Sena, C., Silva, B., de Souza, C., Ramos, J., Cassali, G., de Souza-Fagundes, E., Alves, R., de Oliveira, M., & de Oliveira, R. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]

-

Deng, H., Tang, Y., Fang, D., Xiong, Y., & Han, S. (2025). Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii. Chemistry, an Asian journal. [Link]

-

Zhuo, S. T., Li, C. Y., Hu, M. H., Chen, W., Yang, L. M., Li, Y. R., & Huang, Z. S. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & medicinal chemistry, 21(10), 2829–2839. [Link]

-

Tokiwa, H., Nakagawa, R., Horikawa, K., & Ohkubo, A. (1987). The nature of the mutagenicity and carcinogenicity of nitrated, aromatic compounds in the environment. Environmental health perspectives, 73, 191–199. [Link]

-

Chatterjee, A. (2019). Synthesis of Site-specific DNA adducts of Aromatic Amine and Nitro-aromatic Carcinogens and Study of their Replication Properties. Doctoral Dissertations. 2004. [Link]

-

DailyMed. (n.d.). NITROFURANTOIN MONOHYDRATE/MACROCRYSTALLINE capsule. National Institutes of Health. [Link]

-

Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]

-

Unknown. (n.d.). MIC levels of nitroimidazole compounds against gram-negative bacteria. ResearchGate. [Link]

-

North, E. M., & Kells, S. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Gansner, E. R., & North, S. C. (2024). DOT Language. Graphviz. [Link]

-

Various Authors. (n.d.). Dot Language Graphviz. YouTube. [Link]

-

Various Authors. (n.d.). Simple Graph. Graphviz Examples and Tutorial. [Link]

-

Poirier, M. C. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of the National Cancer Institute. Monographs, 2016(52), 115–121. [Link]

-

Lopes, M., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]

-

DevTools daily. (2020, January 16). Real examples of Graphviz. [Link]

-

Unknown. (n.d.). Comparison of anticancer activity (IC50 values) between active compounds and PTX. ResearchGate. [Link]

-

Unknown. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

-

The Cynical Coder. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

Unknown. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. [Link]

-

Rafii, F., & Cerniglia, C. E. (1993). Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract. Applied and environmental microbiology, 59(6), 1731–1735. [Link]

-

Wang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 16. [Link]

-

Wang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 16. [Link]

-

Ye, Z., et al. (2024). Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights. International Journal of Molecular Sciences, 25(2), 1085. [Link]

-

Sun, M., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1159. [Link]

-

Unknown. (n.d.). Showing IC 50 values of novel 5-Nitroimidazole and 5-Nitrothiazole. ResearchGate. [Link]

-

Rafii, F., & Cerniglia, C. E. (1993). Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract. Applied and environmental microbiology, 59(6), 1731–1735. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

-

Nariai, Y., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 9(4), 1850–1854. [Link]

-

Atienzar-Aroca, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3469. [Link]

-

Lopes, M., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]

-

Piotrowska-Nowak, A., & Stufka-Olczyk, J. (2019). Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains. Water, 11(5), 932. [Link]

-

Unknown. (n.d.). MIC levels of nitroimidazole compounds against gram-negative bacteria. ResearchGate. [Link]

-

Cseh, A. M., & Jorga, K. M. (2023). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 24(3), 2419. [Link]

-

Ye, Z., et al. (2024). Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights. International Journal of Molecular Sciences, 25(2), 1085. [Link]

-

Sun, M., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in Oncology, 9, 1159. [Link]

-

Unknown. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of different nitroheterocyclic compounds on aerobic, microaerophilic, and anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DailyMed - NITROFURANTOIN MONOHYDRATE/ MACROCRYSTALLINE- nitrofurantoin monohydrate/macrocrystalline capsule [dailymed.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. "Synthesis of Site-specific DNA adducts of Aromatic Amine and Nitro-aro" by ARINDOM CHATTERJEE [digitalcommons.lib.uconn.edu]

- 26. mdpi.com [mdpi.com]

- 27. idexx.dk [idexx.dk]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Dual Nature of Nitroalkanes: A Technical Guide to Their Reactivity and Synthetic Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of the Nitro Group

Nitroalkanes, organic compounds bearing the nitro (-NO₂) functional group, are pivotal building blocks in modern organic synthesis. For decades, their rich and varied reactivity has been harnessed to construct complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1] The profound electronic influence of the nitro group, a powerful electron-withdrawing entity, imparts a unique chemical personality to the parent molecule. It significantly acidifies the adjacent C-H bonds, serves as a versatile precursor for transformation into other critical functional groups like amines and carbonyls, and participates in a suite of powerful carbon-carbon bond-forming reactions.[1][2] This guide offers a comprehensive exploration of the core reactivity of nitroalkanes, delving into the mechanistic underpinnings of their transformations and providing practical, field-proven insights for their application in research and development.

The Cornerstone of Reactivity: Acidity and Nitronate Anion Formation

The fundamental property governing the reactivity of primary and secondary nitroalkanes is the pronounced acidity of the α-hydrogens. The strong inductive and resonance effects of the nitro group facilitate the removal of an α-proton by a base, leading to the formation of a resonance-stabilized carbanion known as a nitronate anion (or aci-form).[1][3] This deprotonation is a reversible equilibrium and the gateway to the vast majority of nitroalkane reactions.

The choice of base is critical and depends on the pKa of the specific nitroalkane. While strong bases like alkali metal hydroxides or alkoxides are commonly used, milder bases can be employed, especially when sensitive functional groups are present. The resulting nitronate anion is a bidentate nucleophile, with electron density distributed between the α-carbon and the oxygen atoms of the nitro group. For the purpose of C-C bond formation, the reaction almost invariably occurs at the carbon atom.[1]

Quantitative Data: Acidity of Nitroalkanes

The acidity of nitroalkanes is significantly higher than that of corresponding alkanes and varies with substitution. The following table summarizes the approximate pKa values for several common nitroalkanes in water and dimethyl sulfoxide (DMSO).

| Nitroalkane | Structure | pKa (in H₂O) | pKa (in DMSO) |

| Nitromethane | CH₃NO₂ | 10.2[1] | 17.2 |

| Nitroethane | CH₃CH₂NO₂ | 8.5[1] | 16.7 |

| 2-Nitropropane | (CH₃)₂CHNO₂ | 7.7[1] | 16.9 |

| Phenylnitromethane | C₆H₅CH₂NO₂ | 6.9[1] | 12.3 |

Note: pKa values are approximate and can vary with solvent and measurement conditions. Data compiled from various sources.[1][4][5][6][7][8]

The Workhorse Reactions: Carbon-Carbon Bond Formation

The nucleophilic character of the nitronate anion is the linchpin of its utility in forging new carbon-carbon bonds, a fundamental operation in organic synthesis.

The Henry (Nitroaldol) Reaction

Discovered by Louis Henry in 1895, the Henry reaction is a classic C-C bond-forming transformation involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[9][10] Analogous to the aldol reaction, it yields β-nitro alcohols, which are versatile intermediates that can be readily converted to other valuable compounds such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[9][11]

Causality in Experimental Choice: The reaction is reversible, and the choice of base and solvent can significantly influence the reaction rate and equilibrium position.[9] For simple substrates, common bases like sodium hydroxide or triethylamine are sufficient.[10] However, for asymmetric variants, which are of high importance in drug development, sophisticated chiral catalysts are required. These catalysts, often metal complexes or organocatalysts like Cinchona alkaloids, create a chiral environment that directs the approach of the nucleophile to one face of the carbonyl, leading to high enantio- or diastereoselectivity.[12][13]

Protocol: Asymmetric Henry Reaction

This protocol is adapted from literature for the asymmetric synthesis of a β-nitro alcohol using a chiral copper catalyst.[14]

Materials:

-

Chiral bis(β-amino alcohol) ligand (e.g., 20 mol%)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (20 mol%)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)

-

Nitromethane (10.0 eq)

-

Ethanol (as solvent)

-

Nitrogen atmosphere setup

Procedure:

-

In an 8 mL vial under a nitrogen atmosphere, combine the chiral ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).

-

Stir the resulting solution at room temperature for 2 hours to allow for the formation of the blue catalyst complex.

-

To this solution, add the aldehyde (0.2 mmol, 1.0 eq).

-

Stir the mixture for 20 minutes at room temperature.

-

Add nitromethane (2 mmol, 10.0 eq) to the reaction mixture.

-

Continue stirring the reaction at the desired temperature (e.g., 10 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 24-48 hours), the product can be isolated and purified using standard techniques such as column chromatography.

-

The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

The Michael Addition

The Michael addition of nitroalkanes involves the 1,4-conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or an enoate.[15][16] This reaction is a powerful tool for the formation of γ-nitro carbonyl compounds, which are valuable precursors for the synthesis of 1,4-dicarbonyls, γ-amino acids, and various heterocyclic systems.[17][18]

Causality in Experimental Choice: The reaction is typically base-catalyzed, and as with the Henry reaction, the choice of catalyst can be tuned to achieve high stereoselectivity.[19] The reaction is often performed in a biphasic medium or with a phase-transfer catalyst to overcome the limited solubility of nitroalkanes in aqueous media, thereby increasing reaction yields.[15][16] The use of organocatalysts, such as chiral primary amine-thioureas, has proven highly effective for the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones.[17]

Protocol: Michael Addition of a Nitroalkane to an Enone

This is a general procedure for the Michael addition of a nitroalkane to a cyclic enone.

Materials:

-

Cyclic enone (e.g., cyclohexenone, 1.0 eq)

-

Nitroalkane (e.g., nitromethane, 1.5 eq)

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 0.2 eq)

-

Solvent (e.g., Tetrahydrofuran (THF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a stirred solution of the cyclic enone (1.0 mmol) in THF (5 mL) at 0 °C, add the nitroalkane (1.5 mmol).

-

Add the base (DBU, 0.2 mmol) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the γ-nitro ketone.

The Nitro Group as a Synthetic Chameleon: Functional Group Transformations

Beyond its role in C-C bond formation, the nitro group itself is a remarkably versatile functional handle, readily transformable into other essential groups.

The Nef Reaction: Unmasking the Carbonyl

The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively.[20][21] The reaction typically involves the acid-catalyzed hydrolysis of the corresponding nitronate salt.[9][22] This process is invaluable as it allows the nitroalkane to function as a masked carbonyl group. A C-C bond can be formed via the nucleophilic nitronate, and then the carbonyl functionality can be revealed in a subsequent step, a classic example of umpolung (polarity inversion) reactivity.[3][22]

Causality in Experimental Choice: The classical Nef reaction requires strongly acidic conditions (pH < 1) to protonate the nitronate and facilitate hydrolysis.[21] This is necessary to prevent the formation of side products like oximes.[21] However, the harshness of these conditions can be incompatible with sensitive substrates. Consequently, numerous milder methods have been developed, employing oxidative (e.g., with ozone or KMnO₄) or reductive (e.g., with TiCl₃) conditions to effect the same transformation with greater functional group tolerance.[20][22]

Protocol: Classical Nef Reaction

This protocol outlines the classical, acid-catalyzed hydrolysis of a nitronate salt.[23]

Materials:

-

Secondary nitroalkane (e.g., nitrocyclopentane, 1.0 eq)

-

Base (e.g., sodium methoxide (NaOMe), 1.1 eq)

-

Anhydrous solvent (e.g., Methanol or THF)

-

Strong acid (e.g., concentrated sulfuric acid (H₂SO₄))

-

Ice bath

-

Extraction solvent (e.g., diethyl ether)

Procedure:

-

Nitronate Formation: Dissolve the nitroalkane (10 mmol) in anhydrous methanol (20 mL). Cool the solution in an ice bath. Add sodium methoxide (11 mmol) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 1-2 hours at 0 °C to ensure complete formation of the nitronate salt.

-

Hydrolysis: Prepare a solution of aqueous sulfuric acid (e.g., 3M) and cool it in an ice bath. Slowly and carefully add the pre-formed nitronate salt solution to the cold acid with vigorous stirring. A color change and/or gas evolution (N₂O) may be observed.

-

Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C, then warm to room temperature. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation to obtain the crude ketone. Further purification can be achieved by distillation or chromatography.

Reduction to Amines

The reduction of the nitro group to a primary amine is one of the most important transformations in organic synthesis, providing access to a vast array of compounds, particularly in the pharmaceutical industry.[24][25]

Causality in Experimental Choice: A variety of reducing agents can be employed, and the choice is dictated by the desired chemoselectivity and the presence of other functional groups in the molecule.[26]

-

Catalytic Hydrogenation: This is a clean and efficient method, often using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. It is effective for both aliphatic and aromatic nitro compounds but can also reduce other functional groups like alkenes or alkynes.[24][26]

-

Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are classic and reliable methods, particularly for aromatic nitro compounds. They often exhibit good chemoselectivity, leaving other reducible groups intact.[24][26]

-

Hydride Reductions: Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. However, it reacts differently with aromatic nitro compounds, typically yielding azo products.[26]

Protocol: Reduction of an Aromatic Nitro Compound using SnCl₂

This is a robust and chemoselective method for the synthesis of anilines.[24]

Materials:

-

Aromatic nitro compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the aromatic nitro compound (10 mmol) in ethanol (50 mL).

-

Add SnCl₂·2H₂O (30-50 mmol) to the solution.